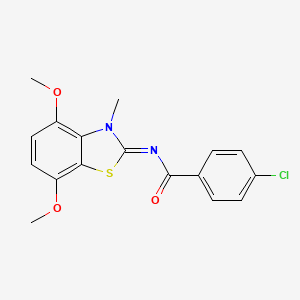

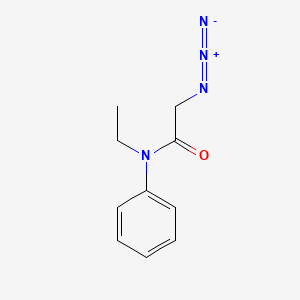

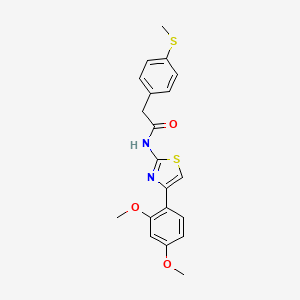

2-azido-N-ethyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-azido-N-ethyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of 3-Aminooxindoles : 2-azido-N-ethyl-N-phenylacetamide is utilized in the synthesis of 3-aminooxindole derivatives. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, prepared from α-ethoxycarbonyl-α-bromo-N-phenylacetamides and sodium azide, undergo Friedel–Crafts cyclization to afford 3-aminooxindoles (Li, Ma, & Yu, 2016).

Glutaminase Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, important in glutaminase inhibition, are synthesized using derivatives similar to 2-azido-N-ethyl-N-phenylacetamide. This process contributes to developing potent GLS inhibitors with improved properties (Shukla et al., 2012).

Cyclization Processes : The compound is involved in photoinduced and N-bromosuccinimide-mediated cyclization reactions to synthesize quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. This method is influenced by the substituents attached to the phenyl ring (Li et al., 2013).

Chemical and Physical Properties

Solubility Behavior : The solubility of 2-phenylacetamide, a related compound, in various solvents has been studied, providing insight into the dissolution properties of similar acetamide derivatives (Li, Wu, & Liang, 2019).

Antibacterial Activity : Specific acetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, have been synthesized and demonstrated notable antibacterial and antifungal activities. These findings highlight the potential medical applications of acetamide derivatives (Desai et al., 2014).

Estrogen-Like Effects : 2-Phenylacetamide, isolated from Lepidium apetalum seeds, showed estrogen-like effects both in vitro and in vivo. This suggests potential therapeutic applications for similar compounds in treating conditions like perimenopause syndrome (Zeng et al., 2018).

Conformational Studies : Unsymmetrically N-substituted 2-phenylacetamides have been examined for their structural characteristics, providing valuable information on the molecular behavior of related compounds (Antonović et al., 1992).

QSRR Analysis for Biological Activity : The biological activity of phenylacetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, can be predicted based on their chromatographic retention behaviors. This analysis is vital for understanding the biological impacts of these compounds (Vaštag et al., 2014).

Eigenschaften

IUPAC Name |

2-azido-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-14(10(15)8-12-13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLNKOHENSSMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-ethyl-N-phenylacetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)